4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-11-12-1-3-13(4-2-12)15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQFGPIERZRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=C(C=C3)C#N)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving appropriate starting materials. This step often requires the use of a base and a suitable solvent to facilitate the cyclization process.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.
Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison Based on Substituent Effects
4-Cyano Substitution vs. Methoxy or Carboxy Groups
- 4-Cyano-N-(2-fluorophenyl)benzamide (): The electron-withdrawing cyano group enhances polarity and may improve binding to hydrophobic enzyme pockets. Quantum chemical analyses suggest this substitution stabilizes the molecule’s geometry, favoring interactions with aromatic residues in target proteins.
- The cyano group’s stronger electron-withdrawing nature may confer higher binding affinity in enzyme inhibition contexts .
- Carboxyphenyl Analogs (): Carboxy groups enhance water solubility but may reduce passive diffusion. In PCAF HAT inhibition, 2-acylamino substituents are critical, whereas the cyano group’s role in similar pathways remains unexplored .
Spirocyclic Ether vs. Cyclopropyl or Indolinone Moieties
- 4-Cyano-N-[(1S,2R)-2-phenylcyclopropyl]benzamide (): The cyclopropyl group introduces steric hindrance, affecting docking into soluble epoxide hydrolase (sEH). AutoDock studies show rigid receptors favor compounds with planar substituents, suggesting the spirocyclic ether’s three-dimensional structure might reduce binding efficiency in similar targets .
- 4-Cyano-N-(2-oxoindolin-5-yl)benzamide (): The indolinone moiety participates in hydrogen bonding (e.g., with tubulin’s Arg63). The spirocyclic ether’s oxygen atom could mimic such interactions, but its larger size might alter binding orientation .
Enzyme Inhibition Potential
- PCAF HAT Inhibition (): Benzamides with 2-acylamino chains (e.g., compound 17, 79% inhibition) outperform anthranilic acid derivatives. The target compound lacks a 2-acylamino group, suggesting lower activity in this context unless the spirocyclic group compensates via alternative interactions .
- Tubulin Polymerization (): Chloro-substituted benzamides (e.g., 16d) show higher tubulin affinity than methoxy analogs. The cyano group’s electron-withdrawing effects could similarly enhance binding, but steric effects from the spirocyclic group require validation .
- CYP51 Inhibition (): Pyridyl-containing benzamides (e.g., MMV001239) are hypothesized CYP51 inhibitors. The spirocyclic ether’s metabolic stability might reduce CYP-mediated degradation, extending half-life compared to pyridyl analogs .
Glucokinase (GK) Activation ()
Sulfamoyl benzamides activate GK via H-bonds between the amide carbonyl and Arg63. The target compound’s amide group could form similar interactions, but the spirocyclic moiety’s bulk may hinder optimal positioning in the allosteric site .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Gaps
- Therapeutic Potential: The lack of cytotoxicity in fluorinated analogs () suggests the target compound could be safe for further testing, particularly in oncology or metabolic disorders .
- Synthetic Feasibility : Similar benzamides (e.g., ) are synthesized via acyl chloride couplings, suggesting straightforward scalability for the target compound .
Biological Activity
4-cyano-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O2, with a molecular weight of 270.332 g/mol. The compound features a spirocyclic nonane structure combined with a benzamide moiety and a cyano group, which contributes to its distinct chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Intermediate : This is achieved through a cyclization reaction, often requiring a base and solvent.
- Introduction of the Cyano Group : A nucleophilic substitution reaction using sodium or potassium cyanide introduces the cyano group.
- Formation of the Benzamide Moiety : This step involves an amidation reaction between an amine and a benzoyl chloride derivative under basic conditions.
Biological Activity
Research has shown that this compound exhibits various biological activities, particularly in relation to its interaction with specific molecular targets.
The compound's mechanism of action is primarily attributed to its ability to bind to specific receptors or enzymes, modulating various biological pathways. This interaction can lead to therapeutic effects, particularly in areas such as neurology and oncology .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other similar compounds:
Case Studies
Recent studies have evaluated the biological effects of this compound:
- Study on GABA Receptor Interaction : Research indicated that compounds with similar structures demonstrated significant binding affinity to GABA receptors, suggesting potential applications in treating neurological disorders .
- Toxicity Evaluation : In toxicity studies, derivatives showed low toxicity levels in zebrafish embryos, indicating safety for further development in therapeutic applications .
Q & A
Q. What advanced applications exist in material science or catalysis?
- Methodological Answer :
- Metal-organic frameworks (MOFs) : Incorporate as a ligand for CO₂ adsorption studies (BET surface area analysis).
- Asymmetric catalysis : Test as a chiral auxiliary in aldol reactions (e.g., with proline derivatives).
- Polymer synthesis : Use as a monomer in polyamides (TGA for thermal stability evaluation) .
Q. What methodologies validate experimental reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
